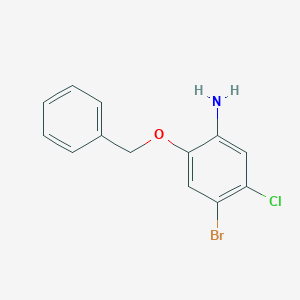

2-(Benzyloxy)-4-bromo-5-chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWVPGMOMPSJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240159 | |

| Record name | Benzenamine, 4-bromo-5-chloro-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-68-0 | |

| Record name | Benzenamine, 4-bromo-5-chloro-2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-5-chloro-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 4 Bromo 5 Chloroaniline and Analogues

Strategies for Introducing the Benzyloxy Moiety

The introduction of the benzyloxy group is a pivotal step in the synthesis of 2-(benzyloxy)-4-bromo-5-chloroaniline. This is typically achieved through the etherification of a corresponding hydroxyaniline precursor.

Etherification of Hydroxyanilines

The Williamson ether synthesis stands as a classic and reliable method for the formation of the benzyloxy ether linkage. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, a plausible precursor would be 2-amino-4-bromo-5-chlorophenol.

The reaction proceeds by treating the aminophenol with a suitable base to selectively deprotonate the more acidic phenolic hydroxyl group in the presence of the less acidic amino group. The resulting phenoxide then undergoes nucleophilic attack on benzyl (B1604629) bromide or a similar benzyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| 2-Amino-4-bromo-5-chlorophenol | Benzyl bromide | K₂CO₃ | Acetone | This compound | Not reported |

| 4-Cyanophenol | Benzyl bromides | K₂CO₃ | Acetone | 4-(Benzyloxy)benzonitriles | 92-99 mdpi.com |

This table presents a hypothetical reaction for the target compound based on typical Williamson ether synthesis conditions and reported yields for a similar reaction.

Nucleophilic Substitution Reactions Utilizing Benzyl Halides

The core of the etherification strategy lies in the SN2 reaction between the phenoxide and a benzyl halide. The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases such as sodium hydride (NaH) can be employed to ensure complete deprotonation of the phenol (B47542). However, milder bases like potassium carbonate (K₂CO₃) are often sufficient and can offer better functional group tolerance. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used to facilitate the nucleophilic substitution.

Regioselective Halogenation Approaches for Aniline (B41778) Derivatives

The introduction of bromine and chlorine atoms at specific positions on the aniline ring is a challenge that requires highly regioselective halogenation methods. The directing effects of the amino and benzyloxy groups play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Electrophilic Bromination Methodologies

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose. The regioselectivity of the bromination of a 2-(benzyloxy)-5-chloroaniline (B499075) precursor would be governed by the activating and ortho-, para-directing effects of the amino and benzyloxy groups. The bulky benzyloxy group might sterically hinder the ortho position, potentially favoring bromination at the para position relative to the amino group.

| Substrate | Brominating Agent | Solvent | Conditions | Major Product | Yield (%) |

| 3-Hydroxybenzonitrile | NBS | Acetonitrile | Room Temp | 2-Bromo-5-hydroxybenzonitrile | 73 mdpi.com |

| 3-Methoxybenzaldehyde | NBS | Acetonitrile | Room Temp | 2-Bromo-5-methoxybenzaldehyde | 81 mdpi.com |

This table showcases the regioselectivity of electrophilic bromination on substituted aromatic rings, providing insights into potential outcomes for similar substrates.

Directed Halogenation Techniques (e.g., Copper-Mediated)

To achieve high regioselectivity, directed halogenation techniques have been developed. These methods often employ a directing group that positions a metal catalyst to functionalize a specific C-H bond. While not explicitly reported for this compound, copper-catalyzed halogenation reactions have shown promise in the selective functionalization of aniline derivatives. These reactions can proceed under mild conditions and offer a high degree of control over the position of halogenation.

Aromatic C-N Bond Formation in Substituted Aniline Synthesis

The fundamental aniline scaffold can be constructed through various C-N bond-forming reactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines from aryl halides and an amine source. This methodology is particularly useful for constructing highly substituted anilines.

Palladium-catalyzed amination has been extensively studied and offers a broad substrate scope. northwestern.edusemanticscholar.orgacs.orgresearchgate.netacs.org Copper-catalyzed amination reactions have also emerged as a valuable alternative, often providing complementary reactivity. nih.govresearchgate.netacs.orgorganic-chemistry.orgsemanticscholar.org These methods could be employed in the synthesis of precursors to this compound, for instance, by coupling a suitably substituted aryl halide with an ammonia (B1221849) surrogate.

| Catalyst System | Aryl Halide | Amine Source | Reaction Type |

| Palladium/Ligand | Aryl Bromide/Chloride | Primary/Secondary Amines | Buchwald-Hartwig Amination |

| Copper/Ligand | Aryl Iodide/Bromide | Aqueous Ammonia | Ullmann Condensation |

This table summarizes common catalyst systems for the synthesis of substituted anilines via C-N bond formation.

Amination-Aromatization Strategies

Amination-aromatization represents a powerful strategy for the de novo synthesis of the aniline core. This approach typically involves the reaction of a non-aromatic precursor, such as a cyclohexanone (B45756) or cyclohexenone derivative, with an amine, followed by an aromatization step to generate the aniline ring. This method is particularly advantageous for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution on a pre-existing aniline.

One of the key advantages of this strategy is the ability to construct the aniline ring with substituents already in place on the cyclic precursor. For instance, a suitably substituted cyclohexenone can serve as a scaffold to introduce the desired functionalities prior to the amination and aromatization steps. Palladium-catalyzed dehydrogenation is a common method for the aromatization of cyclohexene (B86901) derivatives to anilines. bohrium.comacs.org The Semmler-Wolff reaction, which involves the conversion of cyclohexenone oximes to anilines, can be promoted by Brønsted acids or transition metals. beilstein-journals.org

| Strategy | Precursor | Key Transformation | Advantages |

| Dehydrogenative Aromatization | Substituted Cyclohexenones | Amination followed by Pd-catalyzed dehydrogenation | Access to complex substitution patterns |

| Semmler-Wolff Reaction | Cyclohexenone Oximes | Acid or metal-promoted aromatization | Alternative to direct amination |

| Imine Condensation-Isoaromatization | (E)-2-arylidene-3-cyclohexenones | Reaction with primary amines | Catalyst and additive-free conditions |

A notable advancement in this area is the catalyst- and additive-free synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering a mild and operationally simple route to aniline derivatives. beilstein-journals.orgnih.gov

Catalyst-Free and Metal-Free Synthetic Approaches

The development of catalyst-free and metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce costs, simplify purification processes, and minimize environmental impact. In the context of aniline synthesis, several innovative approaches have emerged that avoid the use of heavy metal catalysts.

A prime example is the synthesis of β-enaminones from the reaction of aromatic amines with β-dicarbonyl compounds under solvent- and catalyst-free conditions at elevated temperatures. ajgreenchem.com This method is characterized by its operational simplicity, high yields, and short reaction times. ajgreenchem.com Furthermore, catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroboronates has been developed for the synthesis of cinnolines, showcasing the potential of catalyst-free methods in constructing complex heterocyclic systems from aniline derivatives. researchgate.net

Metal-free synthesis of arylamines can also be achieved through the direct amination of phenols using accessible aminating reagents, providing a versatile route to a broad range of anilines. organic-chemistry.org Additionally, a metal- and additive-free three-component synthesis of meta-substituted anilines has been reported, based on the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org

| Approach | Reactants | Conditions | Key Features |

| Enaminone Synthesis | Aromatic amines, β-dicarbonyls | Solvent- and catalyst-free, 120 °C | High yields, simple work-up |

| Direct Amination of Phenols | Phenols, aminating reagents | Metal-free | Versatile for various functionalities |

| Three-Component Synthesis | Methylvinyl ketones, N-acylpyridinium salts, amines | Metal- and additive-free | Access to meta-substituted anilines |

Multicomponent Reactions for Functionalized Aniline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org They offer a powerful tool for the rapid construction of complex molecules, such as highly functionalized aniline scaffolds. rsc.orgnih.gov

A copper-catalyzed multicomponent cycloaromatization of amines, ortho-bromo(hetero)aryl ketones, and terminal alkynes has been developed for the synthesis of (hetero)polyaryl amines. nih.gov This method allows for the direct incorporation of a wide variety of primary and secondary amines into polycyclic aromatic frameworks. nih.gov The reaction proceeds under ligand- and reductant-free conditions. nih.gov

Another example is a three-component synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and amines, which proceeds in a metal- and additive-free manner. rsc.org This approach provides access to anilines with uncommon substitution patterns that may be useful in medicinal chemistry and materials science. rsc.org The synthesis of dihydroquinoline lactone derivatives through a three-component reaction of tetronic acids, aryl anilines, and aromatic aldehydes also highlights the utility of MCRs in generating complex heterocyclic systems from aniline precursors. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Scope |

| Cycloaromatization | Amines, o-bromoaryl ketones, terminal alkynes | CuI, NaOH, 120 °C | (Hetero)polyaryl amines |

| de novo Aniline Synthesis | Methylvinyl ketones, N-acylpyridinium salts, amines | Metal- and additive-free | meta-Substituted anilines |

| Dihydroquinoline Synthesis | Tetronic acids, aryl anilines, aromatic aldehydes | Refluxing ethanol | Dihydroquinoline lactones |

Green Chemistry Considerations in Aniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize the use and generation of hazardous substances. In aniline synthesis, this translates to the development of methods that use safer solvents, reduce energy consumption, and employ catalysts that are abundant and non-toxic.

A practical two-step green synthesis of 4-bromoacetanilide from aniline has been described for undergraduate laboratories. acs.orgacs.org This process avoids the use of hazardous reagents like bromine by using a ceric ammonium (B1175870) nitrate–KBr combination for bromination in an ethanolic–aqueous medium. acs.orgacs.org The initial acetylation of aniline is also performed using a greener method with Zn dust/Fe powder–acetic acid instead of acetic anhydride (B1165640). acs.orgacs.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times and increased yields. A microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. tandfonline.com Furthermore, the synthesis of halogenated anilines can be achieved under greener conditions. For example, 4-bromo-2-chloroaniline (B1269894) has been synthesized from 2-chloroaniline (B154045) using sodium bromide and sodium bisulfite under LED light irradiation in acetonitrile and water. guidechem.com

| Green Approach | Reaction | "Green" Feature | Example |

| Safer Reagents | Bromination of Acetanilide (B955) | Replacement of Br₂ with CAN/KBr | Synthesis of 4-bromoacetanilide |

| Alternative Energy | Amination of Aryl Halides | Microwave irradiation | Solvent- and catalyst-free synthesis |

| Photochemistry | Bromination of 2-Chloroaniline | LED light irradiation | Synthesis of 4-bromo-2-chloroaniline |

Sequential Synthesis and Functional Group Interconversions

The synthesis of a polysubstituted aniline like this compound often necessitates a sequential approach where substituents are introduced in a specific order. This strategy is crucial for controlling regioselectivity and ensuring the compatibility of functional groups throughout the synthetic sequence.

Strategic Order of Substituent Introduction

The order in which the benzyloxy, bromo, and chloro groups are introduced onto the aniline ring is critical. The directing effects of the substituents already present on the ring will influence the position of subsequent substitutions. For instance, the amino group is a strong activating group and an ortho-, para-director. Direct halogenation of aniline often leads to polysubstitution and lacks regioselectivity.

A plausible synthetic route could start with a precursor that already contains some of the required substituents. For example, one could start with 2-chloro-4-nitrophenol. The hydroxyl group can be benzylated, followed by reduction of the nitro group to an amine. The resulting 4-(benzyloxy)-3-chloroaniline can then be brominated. The directing effects of the amino and benzyloxy groups would need to be carefully considered to achieve the desired 4-bromo-5-chloro substitution pattern.

Alternatively, starting with 2-bromo-5-chloroaniline (B1280272), one could introduce the benzyloxy group at a later stage. However, direct introduction of a benzyloxy group at the 2-position of an aniline can be challenging. A more viable approach might involve a multi-step sequence starting from a different precursor, such as 2-nitro-4-hydroxyaniline, which can be benzylated to give 2-nitro-4-(benzyloxy)aniline. prepchem.com Subsequent reduction of the nitro group and sequential halogenation would then lead to the target molecule. The synthesis of 4-bromo-2-chloroaniline from 2-chloroaniline has been reported, which could serve as a key intermediate. guidechem.com

Protecting Group Chemistry for Amines and Other Functionalities

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. libretexts.org The amino group is particularly reactive and often requires protection to prevent unwanted side reactions during subsequent synthetic transformations, such as electrophilic aromatic substitution or oxidation. libretexts.orgyoutube.com

Acylation is a common method for protecting the amino group of anilines. libretexts.org Reacting aniline with acetic anhydride or acetyl chloride converts the highly activating amino group into a less activating acetamido group. doubtnut.com This moderation of reactivity allows for more controlled electrophilic substitution reactions. For example, the bromination of acetanilide is more selective than the bromination of aniline. cram.com The acetyl protecting group can be readily removed by acidic or basic hydrolysis to regenerate the free amine. youtube.com

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com The feasibility and outcome of such reactions on the 2-(benzyloxy)-4-bromo-5-chloroaniline ring are governed by the directing effects of the existing substituents.

The substituents on the aniline ring exhibit a combination of inductive and resonance effects, which either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. libretexts.orgpressbooks.pub

Amino (-NH₂) Group: The amino group is a powerful activating group. byjus.com It donates electron density to the aromatic ring through a strong resonance effect (+R), which far outweighs its electron-withdrawing inductive effect (-I). This donation of electrons significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. byjus.com

Benzyloxy (-OCH₂Ph) Group: Similar to an alkoxy group, the benzyloxy group is also an activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+R), which overcomes its -I effect. libretexts.orgyoutube.com This makes the ring more reactive towards electrophiles and directs substitution to the ortho and para positions.

The table below summarizes the electronic effects and directing influences of the substituents on the aniline ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating, weak) | Weakly Deactivating | Ortho, Para |

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating, weak) | Weakly Deactivating | Ortho, Para |

In this compound, positions 2, 4, and 5 are substituted. The directing effects of the existing groups will determine the position of any further electrophilic attack.

The powerful activating and ortho-, para-directing -NH₂ group is at position 1. Its para position (C4) is blocked. Its ortho positions are C2 and C6.

The activating and ortho-, para-directing -OCH₂Ph group is at position 2. Its ortho position (C3) is available in principle but sterically hindered. Its para position (C5) is blocked.

The deactivating but ortho-, para-directing -Br and -Cl groups are at C4 and C5, respectively.

The dominant directing influence comes from the most powerful activating group, which is the amino group, followed by the benzyloxy group. Both strongly direct incoming electrophiles to their ortho and para positions. In this specific molecule, the only unsubstituted position on the ring is C6. This position is ortho to the primary amino group and meta to the benzyloxy group.

Given the powerful ortho-directing nature of the amino group, electrophilic substitution is strongly directed to the C6 position. The benzyloxy group also activates the ring, but its influence at C6 (a meta position) is less pronounced. The deactivating halogen substituents at C4 and C5 have a lesser impact on the regioselectivity compared to the potent amino and benzyloxy activators. Therefore, electrophilic reactions such as halogenation or nitration would be expected to occur predominantly at the C6 position. However, the high degree of substitution and the presence of deactivating halogens may necessitate controlled reaction conditions to avoid over-reaction or undesired side reactions. chemistrysteps.comthieme-connect.com

Nucleophilic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike aliphatic Sₙ2 reactions, SₙAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The aniline ring in this compound is rendered electron-rich by the amino and benzyloxy groups, making it generally unreactive towards traditional SₙAr reactions. quora.comvedantu.com

When considering reactions where the C-X bond is broken, the nature of the halogen is critical. The C-Br bond is generally weaker and more polarizable than the C-Cl bond. This difference influences their reactivity in various substitution reactions.

In the context of SₙAr, the rate-determining step is typically the nucleophilic attack on the ring. The reactivity order is often F > Cl > Br > I, because the more electronegative halogen polarizes the carbon atom more effectively, making it more susceptible to attack. However, in many other reaction types, including metal-catalyzed couplings, the order is reversed as C-X bond cleavage becomes more important.

The following table compares key properties of carbon-halogen bonds relevant to their reactivity.

| Property | Aryl Bromide (C-Br) | Aryl Chloride (C-Cl) | Implication |

|---|---|---|---|

| Bond Dissociation Energy | ~336 kJ/mol | ~401 kJ/mol | The C-Br bond is weaker and easier to break, favoring reactions where bond cleavage is rate-determining (e.g., oxidative addition). |

| Electronegativity of Halogen | 2.96 | 3.16 | The C-Cl bond has a more electrophilic carbon, which can favor nucleophilic attack in SₙAr mechanisms. |

| General Reactivity in Cross-Coupling | Higher | Lower | The C-Br bond undergoes oxidative addition with transition metals more readily than the C-Cl bond. libretexts.org |

Nucleophilic displacement reactions can occur via intermolecular (between two separate molecules) or intramolecular (within the same molecule) pathways. youtube.com

Intermolecular Displacements: As noted, the electron-rich nature of the this compound ring makes it a poor substrate for intermolecular SₙAr reactions with common nucleophiles. Extremely strong nucleophiles or harsh conditions would be required, which could lead to decomposition or other side reactions.

Intramolecular Displacements: Intramolecular reactions are often kinetically favored over their intermolecular counterparts if they can form a stable 5- or 6-membered ring. youtube.com For this to occur with this compound, a nucleophilic center would need to be introduced into the molecule, for example, by modifying the benzyloxy or amino group. If a suitable nucleophile were tethered to the molecule, it could potentially displace one of the halogen atoms to form a heterocyclic system. The success of such a reaction would depend on the length and flexibility of the tether and the relative reactivity of the C-Br and C-Cl bonds under the specific reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a highly important area of reactivity for this compound. wikipedia.orgnih.gov The differential reactivity between the aryl bromide and aryl chloride moieties allows for selective functionalization. The general reactivity trend for aryl halides in the crucial oxidative addition step of these catalytic cycles is I > OTf > Br >> Cl. libretexts.orgwikipedia.org This selectivity enables the C-Br bond at the C4 position to be targeted while leaving the C-Cl bond at C5 intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. It is highly plausible that this compound could selectively react with an aryl or vinyl boronic acid at the C4 position, catalyzed by a palladium complex, to yield a 4-aryl- or 4-vinyl-2-(benzyloxy)-5-chloroaniline derivative. nih.govnih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgrsc.orglibretexts.org this compound could be coupled with a primary or secondary amine at the C4 position to introduce a new amino substituent, leaving the chlorine atom untouched. beilstein-journals.orgrug.nl

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org It would allow for the selective introduction of an alkynyl group at the C4 position of the aniline ring, providing access to arylalkyne structures. The higher reactivity of the aryl bromide ensures that the coupling occurs chemoselectively. libretexts.orgchemicalforums.com

The table below outlines potential selective cross-coupling reactions for the target compound.

| Reaction Name | Coupling Partner | Expected Product (Selective at C4) |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | 4-R-2-(benzyloxy)-5-chloroaniline |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | N⁴,N⁴-R¹,R²-2-(benzyloxy)-5-chloro-1,4-phenylenediamine |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | 4-(R-ethynyl)-2-(benzyloxy)-5-chloroaniline |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govmdpi.com For a polyhalogenated substrate like this compound, the key challenge and opportunity lie in achieving site-selective coupling. The reaction's success is highly dependent on the careful optimization of the catalytic system, and its scope is defined by the compatibility of various functional groups.

The choice of palladium catalyst and supporting ligand is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of polyhalogenated anilines. The catalytic cycle generally involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. yonedalabs.com The rate-determining step is often the oxidative addition, where the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. nih.gov This inherent reactivity difference is the primary basis for selectivity in substrates like this compound, favoring reaction at the more labile C-Br bond.

To enhance reactivity and control selectivity, various ligand systems have been developed. Early systems often relied on simple phosphines like triphenylphosphine (B44618) (PPh₃) or chelating diphosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.govsemanticscholar.org However, for less reactive aryl chlorides or challenging substrates, more advanced ligands are required. Bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, developed by research groups like Buchwald's, have proven highly effective. sigmaaldrich.com These ligands promote the oxidative addition of even unactivated aryl chlorides and can enhance the rate of reductive elimination, leading to higher catalyst turnover numbers and broader substrate scope. acs.org For the selective coupling at the C-Br position of this compound, a standard catalyst like Pd(dppf)Cl₂ or a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos would be a logical starting point. nih.gov

| Catalyst/Ligand System | Typical Substrates | Key Advantages |

|---|---|---|

| Pd(PPh₃)₄ | Aryl Bromides, Aryl Iodides | Commercially available, standard conditions. semanticscholar.org |

| Pd(dppf)Cl₂ | Aryl Bromides, some Aryl Chlorides | Good stability, effective for a range of substrates. nih.gov |

| Pd(OAc)₂ / SPhos | Aryl Bromides, Aryl Chlorides, Hindered Substrates | High activity, good functional group tolerance. nih.gov |

| Pd₂(dba)₃ / XPhos | Aryl Chlorides, Heteroaryl Halides | Very high activity for challenging substrates. researchgate.net |

| CataXCium A Pd G3 | Unprotected ortho-bromoanilines | Uniquely effective for substrates with free aniline groups. nih.gov |

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and excellent functional group tolerance. nih.govmdpi.com In the context of this compound, the reaction is expected to be compatible with the unprotected aniline and the benzyloxy ether group. Modern catalytic systems have been specifically developed to tolerate acidic protons, such as those on unprotected anilines and indazoles, which might otherwise interfere with the catalyst or the base. nih.govnih.gov

The reaction can accommodate a wide variety of organoboron partners, including aryl, heteroaryl, alkenyl, and alkyl boronic acids or their corresponding boronate esters. nih.govresearchgate.net This versatility allows for the introduction of diverse substituents at the C4 position of the aniline core. Functional groups that are well-tolerated on the boronic acid partner include esters, ketones, nitriles, and even other halides, which can be used for subsequent downstream functionalization. nih.govresearchgate.net The presence of both electron-donating and electron-withdrawing groups on the coupling partners is generally well-accepted. researchgate.net

| Compatible Functional Group | Location | Significance |

|---|---|---|

| Unprotected Amine (-NH₂) | Aniline Substrate | Avoids extra protection/deprotection steps. nih.gov |

| Ether (-OR) | Aniline Substrate / Boronic Acid | Generally stable under Suzuki conditions. |

| Ketone (-C=O) | Boronic Acid | Tolerated by many modern catalyst systems. researchgate.net |

| Ester (-COOR) | Boronic Acid | Stable coupling partner. researchgate.net |

| Nitrile (-CN) | Aniline Substrate / Boronic Acid | Compatible with various conditions. researchgate.net |

| Nitro (-NO₂) | Aniline Substrate / Boronic Acid | Tolerated, though can be sensitive to some reductive conditions. researchgate.net |

| Heterocycles (e.g., Pyridine, Furan) | Boronic Acid | Allows for the synthesis of complex heteroaromatic structures. nih.govresearchgate.net |

A common side reaction in Suzuki-Miyaura couplings is dehalogenation (or protodehalogenation), where the halogen atom is replaced by a hydrogen atom. yonedalabs.com This process competes with the desired cross-coupling pathway and reduces the yield of the target product. The mechanism can involve the palladium complex abstracting a hydride, often from the solvent or base, which then reductively eliminates with the aryl group. yonedalabs.com

Several factors influence the extent of dehalogenation. The nature of the halide is significant, with aryl iodides being more prone to this side reaction than the corresponding bromides and chlorides. researchgate.net For this compound, the C-Br bond, being the more reactive site for oxidative addition, is also the more likely site for dehalogenation. High reaction temperatures, prolonged reaction times, and the choice of base and solvent can also promote this unwanted pathway. acs.org Careful selection of the catalyst system is crucial; for instance, some highly active ligands that facilitate rapid cross-coupling can help to outcompete the slower dehalogenation process.

C-N Cross-Coupling Methodologies (e.g., Buchwald-Hartwig, Ullmann)

The formation of new carbon-nitrogen bonds is another critical transformation for aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become the preeminent method for this purpose due to its mild conditions and broad scope, largely supplanting harsher, traditional methods like the Ullmann condensation. wikipedia.orgrug.nl

The Ullmann condensation involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgsynarchive.com It typically requires high temperatures (often >200 °C), polar solvents, and stoichiometric amounts of copper, and is generally limited to aryl halides activated by electron-withdrawing groups. wikipedia.org While modern ligand-assisted copper-catalyzed methods have been developed with milder conditions, the palladium-catalyzed Buchwald-Hartwig reaction remains more general and versatile. researchgate.netorganic-chemistry.org

Similar to C-C coupling, achieving chemoselectivity in the C-N coupling of polyhalogenated substrates is paramount. For this compound, the goal would be to selectively form a C-N bond at the C4 position (C-Br) while leaving the C5 position (C-Cl) intact for potential further reactions. This selectivity is again governed by the higher reactivity of the C-Br bond towards oxidative addition by the palladium catalyst.

The Buchwald-Hartwig reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for facilitating these steps efficiently. Bulky, electron-rich phosphine ligands are particularly effective as they promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. wikipedia.org By carefully controlling the reaction conditions (temperature, time, and catalyst loading), selective amination at the more reactive C-Br bond can be achieved.

A significant challenge in cross-coupling reactions is the presence of functional groups on the substrate that can interact with or deactivate the catalyst. The unprotected primary amine in this compound can potentially coordinate to the palladium center, inhibiting catalysis. nih.gov Furthermore, under the reaction conditions, the substrate itself could act as a nucleophile, leading to self-coupling or oligomerization.

To address these challenges, specialized catalytic systems have been developed. The use of bulky biarylphosphine ligands is a key strategy. sigmaaldrich.comacs.org These ligands create a sterically hindered environment around the palladium center that favors the desired intermolecular coupling with the added amine nucleophile over unproductive side reactions involving the aniline substrate. Catalyst systems based on ligands like tBuBrettPhos have been shown to be particularly effective for the amination of unprotected bromoimidazoles and bromopyrazoles, demonstrating their utility for substrates with potentially inhibitory N-H groups. mit.edu The use of well-defined palladium precatalysts, which are more stable and provide more controlled activation of the catalyst, can also improve reaction outcomes. sigmaaldrich.com

| Catalyst/Ligand | Generation/Type | Application Notes for Unprotected Anilines |

|---|---|---|

| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Sterically Hindered Monodentate | Highly active, allows coupling of a wide range of amines. wikipedia.org |

| Biaryl Phosphines (e.g., XPhos, SPhos) | Buchwald Ligands | Creates a sterically demanding environment to prevent catalyst inhibition. sigmaaldrich.comacs.org |

| tBuBrettPhos | Bulky Biaryl Phosphine | Specifically developed for amination of N-H containing heterocycles. mit.edu |

| MorDalPhos | Biaryl Phosphine | Effective for amination of (hetero)aryl chlorides. researchgate.net |

Other Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the more common Suzuki and Buchwald-Hartwig reactions, the halogenated framework of this compound is amenable to other significant palladium-catalyzed cross-coupling reactions, namely the Sonogashira and Heck reactions. These methodologies allow for the introduction of alkynyl and vinyl moieties, respectively, further expanding the synthetic utility of this aniline derivative.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgnih.gov In the case of this compound, the aryl bromide at the C4 position is the reactive site for this transformation. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While specific studies on this compound are not prevalent, the reactivity of similar aryl bromides is well-documented. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool for creating complex molecules. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts. organic-chemistry.orgresearchgate.net

The Heck reaction , or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction would enable the introduction of a vinyl group at the C4 position of this compound. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product. wikipedia.org The reaction is a powerful method for constructing carbon-carbon bonds and has been applied in the synthesis of numerous complex organic molecules. libretexts.org Intramolecular versions of the Heck reaction are particularly useful for the synthesis of heterocyclic compounds, such as indoles from o-haloanilines. nih.gov

The general conditions for these reactions as applied to aryl halides are summarized in the table below.

| Reaction | Catalyst/Co-catalyst | Base | Substrate | Product |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Terminal Alkyne | Arylalkyne |

| Heck Coupling | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) | Amine (e.g., Et₃N) or inorganic base (e.g., K₂CO₃) | Alkene | Substituted Alkene |

Derivatization and Functionalization Strategies of this compound

The primary amine and the benzyloxy group of this compound offer multiple avenues for derivatization and functionalization, enabling the synthesis of a diverse array of more complex molecules.

Formation of Amides and Ureas

The nucleophilic primary amino group of this compound readily participates in acylation reactions to form amides. This transformation is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. Alternatively, direct coupling with carboxylic acids can be accomplished using various coupling reagents. researchgate.net The resulting amides are important intermediates in medicinal chemistry and material science.

Similarly, the amino group can react with isocyanates or carbamoyl (B1232498) chlorides to yield substituted ureas. The synthesis of unsymmetrical ureas from the related 2-bromo-5-chloroaniline (B1280272) has been reported, indicating the feasibility of this reaction. chemicalbook.com These urea (B33335) derivatives are of interest due to their wide range of biological activities.

Condensation Reactions (e.g., Schiff Base Formation)

Condensation of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. edu.krdjetir.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. stackexchange.comnih.gov The formation of the C=N double bond is a reversible process, and the resulting Schiff bases can be isolated or used in situ for further transformations. Schiff bases derived from substituted anilines are versatile ligands in coordination chemistry and are precursors for the synthesis of various heterocyclic compounds and biologically active molecules. internationaljournalcorner.com

Cyclization Reactions Towards Heterocyclic Systems

The strategic placement of functional groups on the this compound core allows for its use as a precursor in the synthesis of various heterocyclic systems. The combination of the aniline nitrogen and the ortho-benzyloxy group, along with the halogen substituents, provides multiple handles for intramolecular cyclization reactions.

For instance, derivatives of this compound can be envisioned as precursors for quinoline (B57606) synthesis through electrophilic cyclization of N-(2-alkynyl)aniline intermediates. nih.govnih.gov Furthermore, palladium-catalyzed intramolecular reactions, such as the Heck reaction on appropriately derivatized substrates, can lead to the formation of indole (B1671886) rings. nih.govacs.org The related compound, 2-bromo-5-chloroaniline, has been utilized in the synthesis of 3-phosphonoalkyl indolines and larger heterocyclic systems like benzothiadiazepines and benzothiadiazocines. chemicalbook.com The intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines has also been documented, suggesting a potential pathway for derivatives of the title compound. nih.gov

| Precursor Strategy | Reaction Type | Resulting Heterocycle |

| N-alkynylation followed by cyclization | Electrophilic Cyclization | Quinolines |

| N-alkenylation followed by cyclization | Intramolecular Heck Reaction | Indoles |

| Derivatization with appropriate side chains | Various Cyclizations | Indolines, Benzothiadiazepines, etc. |

Selective Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl function. Its selective removal is a key transformation that unmasks the phenol (B47542) for further reactions. Catalytic hydrogenolysis is a common method for debenzylation. nacatsoc.org Studies on substrates containing both a benzyl (B1604629) ether and an aromatic halogen have shown that selective debenzylation can be achieved over dehalogenation by careful selection of the palladium catalyst and reaction conditions. nacatsoc.org This selectivity is crucial for preserving the bromo and chloro substituents for subsequent cross-coupling reactions.

Alternatively, chemical methods using reagents like boron tribromide (BBr₃) are effective for the cleavage of benzyl ethers, although this method may be less selective in the presence of other sensitive functional groups. researchgate.net The ability to selectively deprotect the hydroxyl group significantly enhances the synthetic value of this compound as an intermediate.

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms of Key Synthetic Transformations

The primary transformation in the synthesis of 2-(Benzyloxy)-4-bromo-5-chloroaniline is the formation of an ether linkage, specifically the introduction of a benzyl (B1604629) group to a substituted aminophenol precursor. This is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgbyjus.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The key steps are as follows:

Deprotonation: In the initial step, a base is used to abstract the acidic proton from the hydroxyl group of 2-amino-4-bromo-5-chlorophenol. This results in the formation of a highly reactive phenoxide intermediate. The choice of base is critical and can range from alkali metal hydroxides to stronger bases like sodium hydride (NaH). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The generated phenoxide ion, being a potent nucleophile, then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This attack occurs from the backside relative to the leaving group (the bromide ion), leading to an inversion of configuration if the carbon were chiral. wikipedia.org

Displacement of Leaving Group: In a concerted fashion, as the new carbon-oxygen bond forms, the bond between the carbon and the leaving group (bromide) breaks. The leaving group departs, taking with it the pair of electrons from the original bond. youtube.com

An important consideration in the synthesis of this compound from its aminophenol precursor is the potential for competing N-alkylation of the aniline (B41778) nitrogen. To ensure selective O-alkylation, a protection-alkylation-deprotection strategy is often employed. umich.eduresearchgate.net This involves the following sequence:

Protection of the Amino Group: The amino group of the aminophenol is first protected to prevent it from reacting with the benzyl halide. A common protecting group for anilines is the formation of an imine by reaction with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net

O-Alkylation: With the amino group protected, the Williamson ether synthesis is carried out as described above to selectively form the ether linkage at the hydroxyl group.

Deprotection: The protecting group is then removed, typically by hydrolysis under acidic conditions, to regenerate the free amino group and yield the final product, this compound. umich.eduresearchgate.net

Role of Catalysts and Reagents in Directing Selectivity

The selectivity and efficiency of the synthesis of this compound are heavily influenced by the choice of catalysts and reagents.

Base: The base plays a crucial role in the deprotonation of the phenolic hydroxyl group. The strength of the base must be sufficient to generate the phenoxide ion but not so strong as to cause unwanted side reactions. Common bases for Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). youtube.comumich.edu The choice of base can also influence the reaction rate and yield.

Alkylating Agent: The choice of the benzylating agent is also important. Benzyl halides (bromide, chloride, or iodide) are commonly used. Benzyl bromide is often a good compromise between reactivity and stability. youtube.com Other leaving groups, such as tosylates, can also be employed. byjus.commasterorganicchemistry.com For an SN2 reaction to be efficient, the use of primary alkyl halides like benzyl bromide is preferred, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comyoutube.com

Solvent: The solvent can significantly impact the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the ionic phenoxide intermediate and the organic alkyl halide, facilitating the SN2 reaction. masterorganicchemistry.comnih.gov The use of the parent alcohol as a solvent is also common. masterorganicchemistry.com

Protecting Group: As mentioned, in the case of aminophenols, the use of a protecting group for the amino function is key to directing the alkylation to the oxygen atom. Benzaldehyde is an effective and readily available reagent for this purpose, forming an imine that is stable under the basic conditions of the ether synthesis but can be easily removed later. umich.eduresearchgate.net

Characterization of Reactive Intermediates (e.g., Radical Intermediates)

The primary reactive intermediate in the Williamson ether synthesis pathway to this compound is the 2-amino-4-bromo-5-chlorophenoxide ion . This is an anionic intermediate, not a radical species. Its formation is a result of the deprotonation of the precursor phenol (B47542) by a base.

The phenoxide ion is a resonance-stabilized species, with the negative charge delocalized over the oxygen atom and the aromatic ring. This delocalization, however, does not prevent the oxygen from being a highly effective nucleophile. The presence of electron-withdrawing groups (bromo and chloro) on the ring can influence the nucleophilicity of the phenoxide, though the Williamson ether synthesis is generally robust enough to overcome these electronic effects.

While the primary mechanism is ionic, the potential for radical intermediates in related synthetic transformations of halogenated anilines exists under different reaction conditions, such as those involving photochemical or certain metal-catalyzed reactions. However, for the specific transformation of O-benzylation via the Williamson ether synthesis, the mechanism is overwhelmingly considered to be a non-radical, SN2 pathway.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetics: The Williamson ether synthesis follows SN2 kinetics, meaning the rate of the reaction is dependent on the concentration of both the phenoxide and the benzyl halide. The rate law can be expressed as:

Rate = k[Phenoxide][Benzyl Halide]

The rate constant, k, is influenced by several factors:

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Solvent: The choice of solvent can have a significant effect on the rate, with polar aprotic solvents typically favoring SN2 reactions. masterorganicchemistry.com

Leaving Group: The nature of the leaving group on the benzyl electrophile affects the rate. Better leaving groups (e.g., iodide > bromide > chloride) will lead to a faster reaction. masterorganicchemistry.com

Steric Hindrance: While not a major factor with a primary electrophile like benzyl bromide, steric hindrance around the nucleophilic oxygen or the electrophilic carbon can slow down the reaction. youtube.com

Data Tables

Table 1: Key Reagents and Their Roles in the Synthesis of this compound

| Reagent | Role |

| 2-Amino-4-bromo-5-chlorophenol | Precursor |

| Benzyl Bromide | Benzyl group source (Electrophile) |

| Potassium Carbonate (K₂CO₃) | Base (for deprotonation) |

| Acetone | Solvent |

| Benzaldehyde | Protecting group for the amino function |

| Hydrochloric Acid (HCl) | Deprotection agent |

Table 2: Plausible Reaction Conditions for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Protection | 2-Amino-4-bromo-5-chlorophenol, Benzaldehyde, Methanol, Reflux |

| 2 | O-Alkylation | Protected aminophenol, Benzyl bromide, K₂CO₃, Acetone, Reflux |

| 3 | Deprotection | O-benzylated intermediate, 1N HCl, Dichloromethane, Stirring |

Advanced Research Applications As Synthetic Intermediates

Construction of Complex Organic Architectures

While direct and extensive literature on the application of 2-(benzyloxy)-4-bromo-5-chloroaniline in the total synthesis of complex natural products is limited, its potential is evident from the reactivity of similarly substituted anilines. The bromo and chloro substituents allow for selective and sequential palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This differential reactivity enables the controlled introduction of various aryl, alkyl, and amino groups, facilitating the assembly of intricate carbon-carbon and carbon-nitrogen bonds that form the backbone of many complex organic architectures. The benzyloxy group provides steric influence and can direct metallation reactions, further enhancing its utility in regioselective synthesis.

Precursors for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The structure of this compound is well-suited for the synthesis of various heterocyclic systems. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like quinolines, quinoxalines, or benzodiazepines. Furthermore, intramolecular cyclization reactions involving the ortho-benzyloxy group or a substituent introduced at the bromine position can lead to the formation of benzoxazines or other fused heterocyclic systems. The presence of the halogen atoms also allows for post-cyclization modifications, adding to the diversity of accessible heterocyclic scaffolds.

A general representation of its utility is the reaction of a related compound, 2-bromo-5-chloroaniline (B1280272), which can undergo copper-catalyzed Ullman coupling followed by cyclization to form a quinoxalinone core. chemicalbook.com This highlights the potential of the amino and bromo functionalities to participate in reactions that construct heterocyclic rings.

Building Blocks for Polyfunctionalized Aromatic Compounds

The distinct electronic and steric environment of each substituent on the this compound ring allows for its use as a scaffold to build highly functionalized aromatic compounds. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. For example, a Suzuki coupling could be performed at the bromine position, followed by a subsequent Buchwald-Hartwig amination at the chlorine position under different catalytic conditions. This stepwise functionalization, combined with reactions at the amino group and potential deprotection of the benzyloxy group, provides a pathway to tetra- or even penta-substituted benzene (B151609) derivatives with a high degree of control over the substitution pattern.

Strategic Utility in the Generation of Diversified Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is crucial for high-throughput screening. The multiple reactive sites on this compound make it an ideal starting material for the creation of such libraries. Through combinatorial synthesis, the amino, bromo, and chloro functionalities can be systematically reacted with a diverse set of building blocks. For example, a library of amides can be generated by reacting the aniline (B41778) with a variety of carboxylic acids, while a library of biaryls can be created through Suzuki coupling with different boronic acids. This multi-point diversification allows for the rapid generation of a large and diverse collection of novel molecules for biological or material screening.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(benzyloxy)-4-bromo-5-chloroaniline. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.

The electronic properties of the aniline (B41778) ring are significantly influenced by the attached substituents: the electron-donating amino (-NH₂) and benzyloxy (-OCH₂Ph) groups, and the electron-withdrawing halogen atoms (-Br and -Cl). The amino group is a strong activating group that increases the electron density on the aromatic ring, especially at the ortho and para positions, through a positive resonance effect (+R). allen.inbyjus.com The benzyloxy group also acts as an activating group via resonance, donating electron density from the oxygen atom's lone pairs into the π-system. Conversely, the bromine and chlorine atoms are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring. libretexts.org However, they can also weakly donate electron density through a positive resonance effect (+R). ijrar.org

A hypothetical summary of calculated electronic properties for this compound using a DFT method (e.g., B3LYP/6-31G*) is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons; a higher value suggests lower electrophilicity. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | N: -0.6, C4(Br): +0.1, C5(Cl): +0.05 | Indicates the partial charges on key atoms, highlighting sites for nucleophilic or electrophilic attack. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key methodology for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify the most favorable reaction routes, intermediates, and transition states. ucsb.edu

For electrophilic aromatic substitution reactions, a common reaction for anilines, computational methods can model the formation of the sigma complex (arenium ion) intermediate. byjus.com The stability of this intermediate is crucial in determining the reaction rate. The substituents on the aniline ring will stabilize or destabilize the positive charge that develops in the sigma complex. Electron-donating groups, like the amino and benzyloxy groups, stabilize the carbocation, thereby accelerating the reaction. ijrar.orgchemistrysteps.com

Transition state theory is used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. ucsb.edu Frequency calculations are performed to verify the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction path. scm.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For a hypothetical electrophilic bromination reaction, computational modeling could provide the following energetic details:

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

| Reactants | This compound + Br₂ | 0 | Starting materials. |

| Transition State | [C₁₀H₁₀Br₂ClNO]‡ | +15 | The highest energy point leading to the sigma complex. |

| Intermediate | Sigma Complex | +5 | The positively charged intermediate. |

| Products | Dibromo-chloro-benzyloxyaniline + HBr | -10 | The final products of the reaction. |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry can effectively predict the regioselectivity of reactions such as electrophilic aromatic substitution on the this compound ring. The directing effects of the existing substituents determine the position of the incoming electrophile. libretexts.org The powerful activating and ortho-, para-directing amino group is the dominant influence. allen.inbyjus.com The benzyloxy group is also ortho-, para-directing. The positions on the ring are:

Position 1: -NH₂

Position 2: -OCH₂Ph

Position 3: Unsubstituted

Position 4: -Br

Position 5: -Cl

Position 6: Unsubstituted

The ortho positions relative to the amino group are position 2 (blocked by the benzyloxy group) and position 6. The para position is position 4 (blocked by bromine). Therefore, the most likely site for electrophilic attack is position 6, which is ortho to the amino group and meta to the benzyloxy group. Position 3 is also a possibility, being ortho to the benzyloxy group and meta to the amino group. Computational methods, such as calculating the energies of the possible sigma complex intermediates, can quantify this preference. nih.gov The intermediate with the lowest energy corresponds to the major product.

While this compound is not chiral, stereoselectivity could become a factor if it reacts with a chiral reagent or catalyst. Computational models can be used to predict the enantiomeric or diastereomeric outcome of such reactions. researchgate.netemich.edu By calculating the transition state energies for the pathways leading to different stereoisomers, the model can predict which product will be favored. The energy difference between the diastereomeric transition states determines the degree of stereoselectivity. acs.org

Analysis of Substituent Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic effects of its substituents. acs.org These effects can be broken down into inductive and resonance contributions.

Amino Group (-NH₂): Strongly activating. It has a weak -I effect but a very strong +R effect, donating its lone pair of electrons into the ring. This significantly increases the ring's nucleophilicity. allen.inchemistrysteps.com

Bromo (-Br) and Chloro (-Cl) Groups: Deactivating but ortho-, para-directing. Halogens are strongly electronegative, exerting a powerful -I effect that withdraws electron density and deactivates the ring. However, they possess lone pairs that can be donated via a +R effect, which directs incoming electrophiles to the ortho and para positions. libretexts.orgijrar.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -NH₂ | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -OCH₂Ph | -I (Moderate) | +R (Strong) | Activating | Ortho, Para |

| -Br | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Cl | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Molecular Interactions and Aggregation Behavior (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a crucial role in the solid-state structure and solution-phase behavior of this compound. The primary interactions expected are hydrogen bonding and halogen bonding.

In the solid state, the crystal packing is likely dominated by a network of intermolecular interactions. nih.govnih.gov The amino group is a classic hydrogen bond donor, with the hydrogen atoms able to interact with hydrogen bond acceptors on neighboring molecules. libretexts.orgkhanacademy.org Potential acceptors could be the nitrogen or oxygen atoms, or even the halogen atoms of another molecule.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile (Lewis base). acs.orgmdpi.com In this molecule, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction generally follows the order I > Br > Cl > F. acs.orgijres.org These halogen bonds, along with hydrogen bonds, would significantly influence the crystal lattice structure. researchgate.net

In solution, these same intermolecular forces—hydrogen bonding and halogen bonding—can lead to self-association or aggregation, particularly in non-polar solvents. researchgate.netstackexchange.com The extent of this aggregation depends on the solvent's ability to compete for these interactions.

Computational models can establish clear structure-reactivity relationships by linking the molecule's calculated electronic and structural properties to its observed chemical behavior. researchgate.netresearchgate.net

For instance, the calculated HOMO energy can be correlated with the molecule's oxidation potential and its reactivity towards electrophiles. umn.edu A higher HOMO energy suggests greater reactivity. Similarly, the calculated atomic charges can predict the most likely sites for nucleophilic or electrophilic attack, explaining the observed regioselectivity in reactions. researchgate.net

Furthermore, computational studies can model how intermolecular interactions affect reactivity. For example, hydrogen bonding to the amino group in solution could modulate its donating ability, thereby influencing the reaction rate. By quantifying the energies of these non-covalent interactions and their effect on the electronic structure, a more complete picture of the molecule's reactivity can be developed. physchemres.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The multi-step synthesis of complex molecules like 2-(benzyloxy)-4-bromo-5-chloroaniline often involves hazardous reagents and generates significant waste. Future research will prioritize the development of greener and more efficient synthetic pathways.

One promising avenue is the application of enzymatic catalysis. Halogenase enzymes, for instance, offer remarkable regioselectivity for the halogenation of aromatic compounds under mild, aqueous conditions, potentially providing a sustainable alternative to traditional methods that use harsh reagents. researchgate.netnih.gov Research into engineering halogenases could yield enzymes capable of selectively introducing bromine and chlorine onto a 2-(benzyloxy)aniline precursor. This bio-catalytic approach would significantly reduce the environmental impact of the synthesis.

Another area of development is the use of photocatalysis. Visible-light-induced reactions can facilitate challenging transformations under ambient conditions. For example, photocatalytic methods have been developed for the chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) as the chlorine source, offering a milder alternative to traditional chlorinating agents. researchgate.net Future work could explore the photocatalytic halogenation or even the direct C-H amination of appropriately substituted precursors to construct the this compound framework. nih.gov

Furthermore, catalyst- and additive-free synthetic methods are gaining traction. Recent studies have shown the synthesis of 2-benzyl-N-substituted anilines through an imine condensation–isoaromatization pathway without the need for metal catalysts, highlighting a move towards more inherently sustainable processes. beilstein-journals.org Adapting such strategies for the synthesis of the target compound would be a significant step forward.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov | Engineering halogenases for specific di-halogenation of a 2-(benzyloxy)aniline precursor. |

| Photocatalysis | Use of visible light, ambient reaction temperatures, novel reactivity. researchgate.netchemrxiv.org | Development of photocatalytic systems for selective halogenation and C-N bond formation. |

| Catalyst-Free Synthesis | Inherent sustainability, operational simplicity, avoidance of metal contamination. beilstein-journals.org | Design of reaction cascades that proceed without external catalysts to form the target molecule. |

Exploration of Unconventional Reactivity Patterns

The electronic properties of this compound, influenced by the interplay of the electron-donating amino and benzyloxy groups and the electron-withdrawing halogens, suggest the potential for unconventional reactivity.

A key area of future research is the direct C-H functionalization of the aromatic ring. While the existing substituents direct further electrophilic substitution, exploring catalytic systems that can override this innate reactivity to functionalize other positions would open up new synthetic possibilities. For instance, organic photoredox catalysis has been used for the direct C-H amination of arenes, a strategy that could potentially be applied to introduce further complexity to the aniline (B41778) core. nih.gov

Another emerging area is the study of reactivity based on the substitution pattern of arenes. It has been shown that the substitution pattern of dialkoxybenzenes can dictate whether a reaction proceeds via a one-electron or two-electron pathway when reacting with reagents like Selectfluor, leading to either amination or fluorination. nsf.gov Investigating similar mechanistic dichotomies with this compound could uncover novel transformations. The interaction of the ortho-benzyloxy group with the amine could lead to unique reactivity, for example, in directed ortho-metalation or other cyclization reactions.

The development of reactions that proceed via cation radical intermediates also presents an opportunity to explore non-traditional bond formations. Cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr) has been shown to enable the amination of unactivated arenes, providing a mechanistic alternative to traditional SNAr reactions. nih.gov Probing the behavior of this compound under these conditions could lead to unexpected and synthetically useful products.

| Reactivity Type | Potential Application | Mechanistic Insight |

| Direct C-H Amination | Introduction of additional nitrogen-containing functional groups. nih.gov | Exploration of photoredox-catalyzed pathways involving amine cation radicals. |

| Substitution-Pattern-Dependent Reactivity | Accessing different product classes from the same starting material. nsf.gov | Investigating the balance between one-electron and two-electron transfer processes. |

| Cation Radical Accelerated SNAr | Substitution of halogens under non-traditional conditions. nih.gov | Studying the reactivity of arene cation radicals with various nucleophiles. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netpolimi.it The synthesis of this compound, which likely involves multiple steps, is an ideal candidate for adaptation to a flow chemistry platform.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov For instance, hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation. A multi-step flow synthesis could be designed where each step, from the initial benzylation to the sequential halogenations and final reduction of a nitro precursor, is performed in a continuous stream, eliminating the need for isolation of intermediates.

Automated synthesis platforms, which combine robotics with flow chemistry, are also set to revolutionize the synthesis of complex molecules. chemh.combohrium.com These systems can perform high-throughput experimentation to rapidly optimize reaction conditions, accelerating the development of efficient synthetic routes. An automated platform could be employed to screen various catalysts, solvents, and temperature profiles for each step in the synthesis of this compound, leading to a highly optimized and reproducible process.

| Technology | Advantages for Synthesis | Future Implementation |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. polimi.itnih.gov | Development of a multi-step continuous flow process for the synthesis of the target aniline. |

| Automated Synthesis | High-throughput screening, rapid process optimization, increased reproducibility. chemh.combohrium.com | Utilization of automated platforms to discover and optimize novel synthetic routes. |

Advanced Spectroscopic Characterization for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming indispensable tools in modern synthetic chemistry.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a reaction. By immersing a fiber-optic probe into the reaction vessel, detailed kinetic and mechanistic information can be obtained without the need for sampling. mdpi.com This would be particularly valuable for monitoring the sequential halogenation steps in the synthesis of this compound, ensuring complete conversion at each stage and preventing the formation of over-halogenated byproducts. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in-situ monitoring, especially in aqueous or solvent-heavy systems where FTIR can be challenging. spectroscopyonline.com Raman is highly sensitive to changes in molecular structure and can provide real-time compositional data, making it an excellent tool for process analytical technology (PAT). pnnl.gov The distinct vibrational modes of the C-Br and C-Cl bonds could be monitored to follow the progress of the halogenation reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, while traditionally an offline technique, is also being adapted for in-situ reaction monitoring. Flow-NMR setups allow for the continuous analysis of a reaction stream, providing detailed structural information on all species present. This would be invaluable for identifying transient intermediates and byproducts in the synthesis of this compound, leading to a more complete mechanistic understanding. researchgate.net

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com | Monitoring the progress of sequential halogenation and other functional group transformations. |

| Raman Spectroscopy | Molecular composition and structural changes in real-time. spectroscopyonline.com | Process control and quality assurance in a continuous flow synthesis setup. |

| In-situ NMR | Detailed structural information on all species in solution, including transient intermediates. researchgate.net | Elucidation of complex reaction mechanisms and byproduct formation pathways. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Benzyloxy)-4-bromo-5-chloroaniline with optimal yield?

- Methodology :

- Step 1 : Start with 4-bromo-5-chloroaniline. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) to isolate the product. Typical yields range from 60–75%, depending on reaction conditions .

- Key Considerations : Optimize stoichiometry (1.2 equivalents of benzyl bromide) to minimize side products like dibenzylated derivatives.

Q. How can the molecular structure of this compound be confirmed?

- Methodology :

- NMR Spectroscopy :